O-Ethyl (1-methylethyl)phosphoramidothioate
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Overview
Description
O-Ethyl (1-methylethyl)phosphoramidothioate, also known as isamidofos, is an organophosphorus compound widely used as a nematicide. It is known for its effectiveness in controlling nematodes in agricultural settings. The compound has the molecular formula C₁₄H₂₃N₂O₃PS and is characterized by the presence of a phosphoramidothioate group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl (1-methylethyl)phosphoramidothioate involves the reaction of O-ethyl phosphorochloridothioate with isopropylamine in the presence of a base. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
O-Ethyl (1-methylethyl)phosphoramidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or isopropyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Nucleophiles such as amines or thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Hydrolysis: Phosphoric acid derivatives.
Substitution: Various substituted phosphoramidothioates.
Scientific Research Applications
O-Ethyl (1-methylethyl)phosphoramidothioate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its effects on nematodes and other pests.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Widely used in agriculture as a nematicide to protect crops from nematode infestations.
Mechanism of Action
The mechanism of action of O-Ethyl (1-methylethyl)phosphoramidothioate involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to paralysis and death of nematodes. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
Acephate: Another organophosphorus compound used as an insecticide.
Methamidophos: A related compound with similar applications but higher toxicity.
Chlorpyrifos: A widely used organophosphate insecticide with a broader spectrum of activity.
Uniqueness
O-Ethyl (1-methylethyl)phosphoramidothioate is unique due to its specific activity against nematodes and relatively lower toxicity compared to other organophosphorus compounds. Its selective action and effectiveness make it a valuable tool in agricultural pest management .
Properties
CAS No. |
43156-91-8 |
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Molecular Formula |
C5H14NO2PS |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
N-[ethoxy(hydroxy)phosphinothioyl]propan-2-amine |
InChI |
InChI=1S/C5H14NO2PS/c1-4-8-9(7,10)6-5(2)3/h5H,4H2,1-3H3,(H2,6,7,10) |
InChI Key |
BDPUPXRWCYVFLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(NC(C)C)O |
Origin of Product |
United States |
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